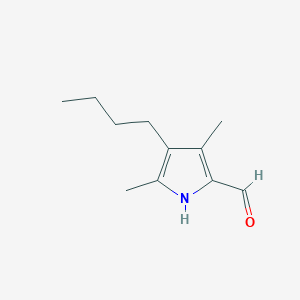![molecular formula C17H17BrN2O3 B12883572 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide CAS No. 84083-15-8](/img/structure/B12883572.png)
4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound with the molecular formula C17H17BrN2O3 and a molecular weight of 377.232 g/mol . This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a pyrrolidinyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of 2-(1-pyrrolidinyl)phenylamine under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, potentially affecting the bromine atom or the carbonyl group.
Applications De Recherche Scientifique
4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxyl groups and the bromine atom play crucial roles in its binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinyl group may enhance its solubility and bioavailability, facilitating its transport within biological systems .
Comparaison Avec Des Composés Similaires
4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be compared with other similar compounds, such as:
4-Bromo-3,5-dihydroxybenzamide: Lacks the pyrrolidinyl group, which may affect its solubility and biological activity.
3,5-Dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
4-Bromo-3,5-dihydroxy-N-phenylbenzamide: Lacks the pyrrolidinyl group, potentially affecting its pharmacokinetic properties.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
84083-15-8 |
|---|---|
Formule moléculaire |
C17H17BrN2O3 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
4-bromo-3,5-dihydroxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O3/c18-16-14(21)9-11(10-15(16)22)17(23)19-12-5-1-2-6-13(12)20-7-3-4-8-20/h1-2,5-6,9-10,21-22H,3-4,7-8H2,(H,19,23) |
Clé InChI |
JERQMMFDQOYDSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
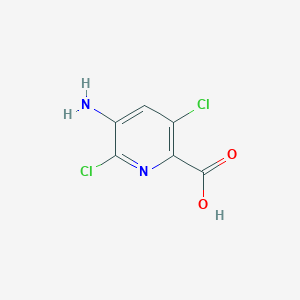
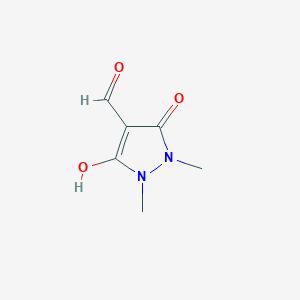
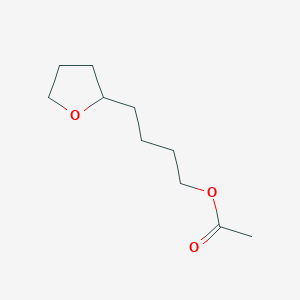
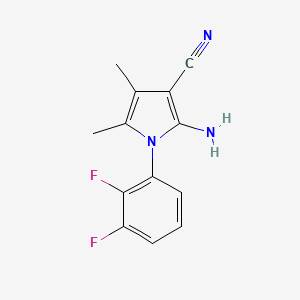

![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
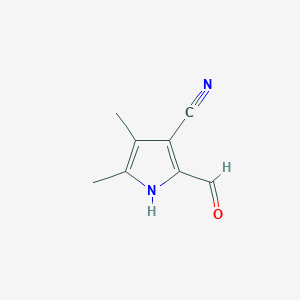
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
